ortho Gliclazide
Vue d'ensemble
Description
Gliclazide (GCZ) is an oral hyperglycemic antidiabetic drug of Biopharmaceutics Classification System Class II with low aqueous solubility and high permeability . It is a second-generation sulfonylurea-type oral hypoglycaemic agent that effectively controls blood glucose in non-insulin-dependent (type 2) diabetes mellitus (DM) .
Synthesis Analysis
A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps. Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate. The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .
Molecular Structure Analysis
The molecular conformation, supramolecular arrangement by Hirshfeld surface, and quantum theory calculations of atoms in the molecules were analyzed to understand the physicochemical properties caused by the structural difference of the two compounds .
Chemical Reactions Analysis
Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels .
Physical and Chemical Properties Analysis
Gliclazide presented low solubility in all buffered media tested . In addition, cocrystallization of Gliclazide leads to improved physicochemical properties of the poorly soluble drug gliclazide .
Applications De Recherche Scientifique
Pharmacological Properties : Gliclazide improves defective insulin secretion and may reverse insulin resistance observed in patients with non-insulin-dependent diabetes mellitus (NIDDM). It has been compared favorably with other sulphonylurea agents and may potentially slow the progression of diabetic retinopathy (Palmer & Brogden, 1993).
Radioprotective Effect : Gliclazide demonstrates a protective effect against chromosome damage induced by ionizing radiation in human blood lymphocytes, attributed to its antioxidant activity (Pouri et al., 2019).
Effects on Oxidative Stress and Inflammation : In an experimental periodontal disease model, gliclazide reduced oxidative stress, inflammation, and bone loss, suggesting its potential therapeutic role beyond glycemic control (Araújo et al., 2019).
Dissolution Enhancement for Improved Bioavailability : Research on improving the dissolution rate of gliclazide, which has low water-solubility, has been conducted to enhance its bioavailability and effectiveness in treating diabetes (Varshosaz et al., 2008).
Genetic Variants Influencing Efficacy : The Ser1369Ala variant in the ABCC8 gene can influence the antidiabetic efficacy of gliclazide in Chinese type 2 diabetic patients, indicating a genetic component to its effectiveness (Feng et al., 2008).
Pharmacokinetic Interactions : Gliclazide's interaction with other drugs, such as ornidazole, has been studied to evaluate the safety and effectiveness of such combinations in diabetic patients (Thumuganti et al., 2015).
Antiglycation Effects : Gliclazide shows antiglycation effects, potentially reducing the formation of advanced glycation end products (AGEs), which are significant in diabetic complications (Li et al., 2008).
Mécanisme D'action
Target of Action
Ortho Gliclazide primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining blood glucose levels .
Mode of Action
This compound interacts with its target by binding to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The closure of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .
Biochemical Pathways
This compound affects the insulin secretion pathway. By stimulating the SUR1 receptor, it enhances insulin secretion from the β cells . This increased insulin secretion improves the abnormal first phase insulin release in type 2 diabetes and also has an effect on the second phase .
Pharmacokinetics
This compound has an intermediate half-life of around 11 hours . It is extensively metabolized, and renal clearance accounts for only 4% of total drug clearance . This means that the majority of the drug is eliminated through metabolic pathways in the liver, and the metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Result of Action
The primary molecular effect of this compound’s action is the increased secretion of insulin . This leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . HbA1c levels are reflective of the last 8-10 weeks of glucose control . On a cellular level, this compound reduces oxidative stress of β-cells induced by hydrogen-peroxide and maintains a higher cellular viability .
Action Environment
The action of this compound can be influenced by environmental factors such as diet and activity . For instance, if given with breakfast, it can potentially lower blood glucose levels up to the evening meal . Therefore, consistent food intake is required to decrease the risk of hypoglycemia . The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals .
Safety and Hazards
Orientations Futures
Gliclazide is the only oral antidiabetic agent indicated concomitantly as essential therapy by the WHO and Brazil, as well as a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . Therefore, future research could focus on the possibility of biowaiver for new medicines containing gliclazide .
Analyse Biochimique
Biochemical Properties
Ortho Gliclazide plays a significant role in biochemical reactions. It stimulates the secretion of insulin from the β-cells of the Langerhans islets . This compound has a high affinity with strong selectivity and it reversibly binds to the β-cell KATP channels .
Cellular Effects
This compound influences cell function by stimulating insulin secretion, which in turn helps regulate blood glucose levels . This impact on cell signaling pathways and cellular metabolism is crucial for maintaining homeostasis in individuals with type 2 diabetes mellitus .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-cell KATP channels . This binding is reversible and highly selective, leading to the stimulation of insulin secretion .
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin secretion . It interacts with the β-cell KATP channels, influencing the secretion of insulin and thus playing a role in the regulation of blood glucose levels .
Propriétés
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAYFQNZDWDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675626 | |
Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-18-9 | |
Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.